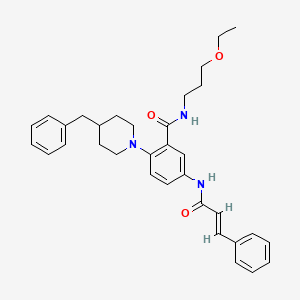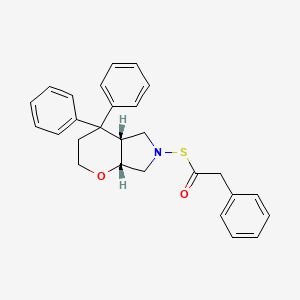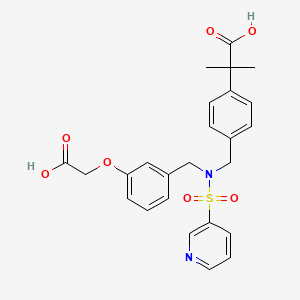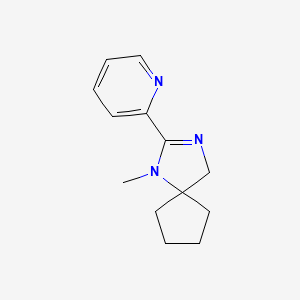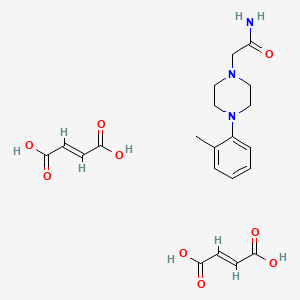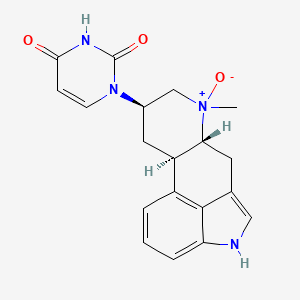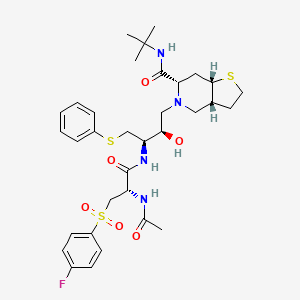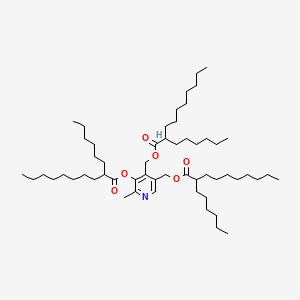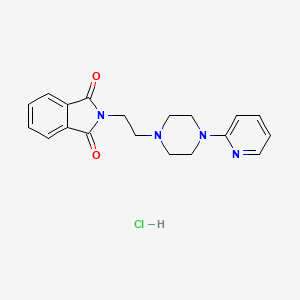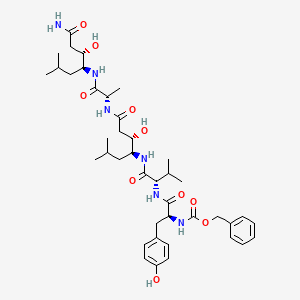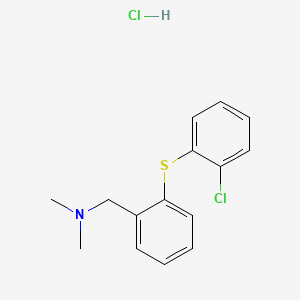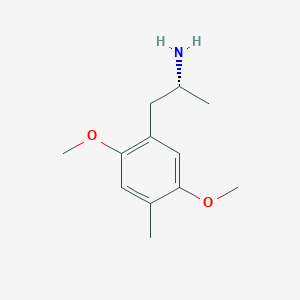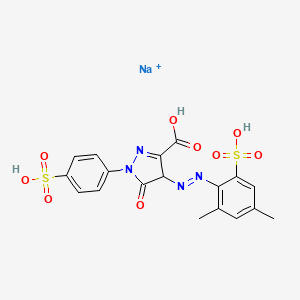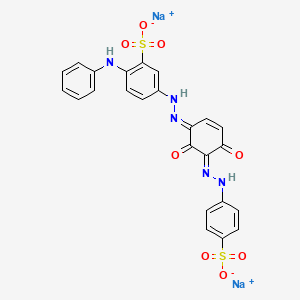
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate is a synthetic azo dye. It is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics. This compound is characterized by its complex molecular structure, which includes multiple azo groups and sulfonate functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with resorcinol to form an intermediate azo compound.
Second Diazotization and Coupling: This intermediate undergoes a second diazotization and is coupled with 2-phenylaminobenzenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the breakdown of azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Breakdown products include smaller aromatic compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted azo compounds.
Aplicaciones Científicas De Investigación
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the food industry as a colorant.
Mecanismo De Acción
The mechanism of action of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate involves its interaction with molecular targets through its azo groups and sulfonate functionalities. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or stability. The compound’s ability to form stable complexes with various substrates is key to its effectiveness in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate
- Disodium 4-((2-hydroxy-3-nitrophenyl)azo)benzenesulphonate
- Disodium 4-((2,4-dihydroxy-5-methylphenyl)azo)benzenesulphonate
Uniqueness
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate is unique due to its complex structure, which includes multiple azo groups and sulfonate functionalities. This complexity allows it to participate in a wide range of chemical reactions and form stable complexes with various substrates, making it highly versatile in its applications.
Propiedades
Número CAS |
6416-67-7 |
|---|---|
Fórmula molecular |
C24H17N5Na2O8S2 |
Peso molecular |
613.5 g/mol |
Nombre IUPAC |
disodium;2-anilino-5-[(2E)-2-[(5E)-4,6-dioxo-5-[(4-sulfonatophenyl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H19N5O8S2.2Na/c30-21-13-12-20(24(31)23(21)29-26-16-6-9-18(10-7-16)38(32,33)34)28-27-17-8-11-19(22(14-17)39(35,36)37)25-15-4-2-1-3-5-15;;/h1-14,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-20+,29-23+;; |
Clave InChI |
SUUQRZUQUHGSIZ-IKIWULDWSA-L |
SMILES isomérico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N/N=C/3\C=CC(=O)/C(=N\NC4=CC=C(C=C4)S(=O)(=O)[O-])/C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=NNC4=CC=C(C=C4)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


